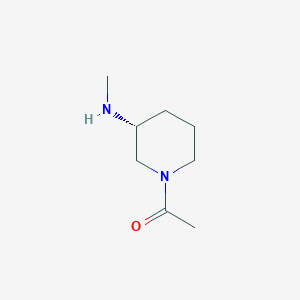

1-((R)-3-Methylamino-piperidin-1-yl)-ethanone

Description

1-((R)-3-Methylamino-piperidin-1-yl)-ethanone is a chiral piperidine-derived compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.22544 g/mol . Its structure features a piperidine ring substituted with a methylamino group at the 3-position (R-configuration) and an acetyl group at the 1-position.

Properties

IUPAC Name |

1-[(3R)-3-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(6-10)9-2/h8-9H,3-6H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPZWJPXKJSHHA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H](C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperidine and methylamine.

Reaction Conditions: The piperidine is first reacted with methylamine under controlled conditions to introduce the methylamino group.

Formation of Ethanone Moiety: The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often involving oxidation or other functional group transformations.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(®-3-Methylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(®-3-Methylamino-piperidin-1-yl)-ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

Synthetic Organic Chemistry: This compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(®-3-Methylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (CAS 71879-46-4)

- Key Difference: Methylamino substitution at the 4-position instead of the 3-position.

- Impact : Positional isomerism can alter hydrogen-bonding patterns and steric interactions. For instance, 4-substituted piperidines may exhibit enhanced metabolic stability due to reduced susceptibility to hepatic enzymes targeting 3-substituted derivatives .

(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone

2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS 1354009-22-5)

- Key Difference: 2-Aminoethanone backbone and bulkier isopropyl-methyl-amino substituent.

- Impact: The additional amino group may enhance solubility, while the bulky substituent could improve target selectivity by reducing off-target interactions .

Heterocyclic Ethanone Derivatives

Pyridine-Based CYP51 Inhibitors

- Example: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).

- Activity: Inhibits Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole.

- Comparison : The pyridine moiety replaces the piperidine ring, demonstrating that heterocyclic diversity can maintain or enhance enzyme inhibition .

Indolyl-3-ethanone-α-thioethers

- Example: 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone.

- Activity : Antiplasmodial pIC₅₀ = 8.2129 (vs. chloroquine, pIC₅₀ = 7.5528).

- Key Feature : Nitro and thioether groups enhance electron-withdrawing effects, improving target binding .

Pharmacokinetic and Bioactivity Comparisons

Research Findings and Implications

- Synthetic Accessibility: Piperidine ethanones are typically synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling in ) .

- Biological Performance :

- Contradictions : In coumarin-β-carboline hybrids (), methoxy group position had minimal impact on antimicrobial activity, suggesting context-dependent structure-activity relationships .

Biological Activity

1-((R)-3-Methylamino-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

1-((R)-3-Methylamino-piperidin-1-yl)-ethanone features a piperidine ring substituted with a methylamino group and an ethanone moiety. This structural configuration is significant for its interaction with biological targets.

The mechanism of action of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone involves its binding to specific receptors or enzymes, which modulates their activity. This interaction can lead to various downstream biological effects, although detailed studies are required to elucidate the exact pathways involved.

Pharmacological Properties

Research indicates that 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone exhibits potential pharmacological properties, particularly in the central nervous system (CNS). It is being evaluated for its effects on neurotransmitter systems, which could have implications for treating neurological disorders.

Antimicrobial Activity

Some studies have explored the antimicrobial potential of piperidine derivatives, including 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone. In vitro tests have shown activity against various bacterial strains, suggesting its potential as an antibacterial agent .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone | <125 | E. coli, Pseudomonas aeruginosa |

| Other Piperidine Derivatives | 75 - 150 | Bacillus subtilis, Enterococcus faecalis |

Antimicrobial Studies

In another investigation, piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain structural modifications could significantly enhance antibacterial activity. The study highlighted the importance of substituents in determining biological efficacy, paving the way for further exploration of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone as a potential antimicrobial agent .

Comparison with Related Compounds

To understand the unique properties of 1-((R)-3-Methylamino-piperidin-1-yl)-ethanone, it is useful to compare it with similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| 1-(3-Amino-piperidin-1-yl)-ethanone | Lacks methyl group | Different reactivity and activity profile |

| 1-(3-Methylamino-pyrrolidin-1-yl)-ethanone | Pyrrolidine ring instead | Variations in chemical properties |

| 1-(3-Methylamino-piperidin-1-yl)-propanone | Longer alkyl chain | Distinct pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.